molecular formula C17H28O3 B12571959 Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- CAS No. 296242-04-1

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)-

Cat. No.: B12571959
CAS No.: 296242-04-1
M. Wt: 280.4 g/mol
InChI Key: ZKUVEQUQNACFBF-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- is an organic compound with the molecular formula C17H28O3 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions and a 1,1,5-trimethylhexyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using pyrogallol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic compounds.

Scientific Research Applications

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- involves its interaction with molecular targets and pathways within biological systems. It can exert its effects through:

Comparison with Similar Compounds

Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

296242-04-1

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

4-(2,6-dimethylheptan-2-yl)-2,6-dimethoxyphenol

InChI

InChI=1S/C17H28O3/c1-12(2)8-7-9-17(3,4)13-10-14(19-5)16(18)15(11-13)20-6/h10-12,18H,7-9H2,1-6H3

InChI Key

ZKUVEQUQNACFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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